6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile
Description
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with amino, ethoxy, formyl, phenyl, and nitrile groups. This compound’s structural complexity grants it unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The amino group at position 6 enhances nucleophilicity, while the formyl group at position 5 provides a reactive site for further functionalization.
Properties
IUPAC Name |
6-amino-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15-11(8-16)13(10-6-4-3-5-7-10)12(9-19)14(17)18-15/h3-7,9H,2H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPEJJXRNFGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl cyanoacetate, benzaldehyde, and ammonium acetate in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino derivatives .
Scientific Research Applications
Neuroprotective Properties
Research indicates that 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile exhibits neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides. A study demonstrated that this compound could significantly prevent cell viability loss caused by Aβ1–42, suggesting its potential as a therapeutic agent in Alzheimer's disease (AD) treatment .
Case Study: Amyloid-Beta-Induced Neurotoxicity
- Objective : To evaluate the neuroprotective effect of the compound against Aβ-induced toxicity.
- Method : Cell viability assays were performed on neuronal cells exposed to Aβ1–42.
- Results : The compound significantly improved cell survival rates and reduced AChE activity, indicating a protective mechanism against Aβ toxicity.
Cholinesterase Inhibition
Cholinesterase inhibitors (ChEIs) are crucial in treating cognitive disorders like AD. The compound has been studied for its ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (BuChE). It was found that derivatives of this compound showed varying degrees of potency as ChEIs, with some exhibiting IC50 values in the low micromolar range .
Table 1: Inhibition Potency of Derivatives
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | hAChE | 0.25 - 4.57 |
| Derivative 1 | EeAChE | 0.0167 |
| Derivative 2 | BuChE | 0.31 - 10 |
Multi-target Drug Design
The compound is part of a broader strategy in drug design aimed at creating multi-target directed ligands (MTDLs). This approach is particularly relevant for complex diseases like AD, which involve multiple pathological pathways. By combining the cholinergic activity with other neuroprotective mechanisms, compounds based on this compound may offer enhanced therapeutic benefits .
Case Study: Multi-target Ligands
- Objective : To synthesize hybrid compounds incorporating the structure of known ChEIs with additional neuroprotective features.
- Method : Structure-activity relationship (SAR) studies were conducted to optimize the pharmacological profile.
- Results : Several hybrids demonstrated significant inhibition of both hAChE and neuroprotective effects against excitotoxicity.
Potential Applications in Cancer Therapy
Emerging research suggests that compounds similar to this compound may also have applications in cancer therapy through their role as inhibitors of specific kinases involved in tumor growth and progression .
Table 2: Potential Cancer Applications
| Application Area | Mechanism |
|---|---|
| Inhibition of MAPK pathways | Reduces tumor proliferation |
| Induction of apoptosis in cancer cells | Enhances cell death in malignancies |
Mechanism of Action
The mechanism of action of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Nicotinonitrile derivatives are widely studied for their bioactivity and synthetic versatility. Below is a detailed comparison of 6-amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile with analogous compounds, focusing on structural features, synthetic pathways, and functional properties.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound increases electrophilicity compared to bromo (in Methyl 6-amino-5-bromonicotinate) or sulfonyl groups (in ), which may enhance reactivity in nucleophilic addition reactions .
- Lipophilicity : The ethoxy and phenyl substituents in the target compound confer higher LogP (~2.1) than analogues with polar groups (e.g., hydroxy or sulfonyl), influencing membrane permeability and bioavailability .
Stability and Reactivity
- Thermal Stability : The formyl group in the target compound may lead to degradation under prolonged heating (>100°C), unlike sulfonyl-substituted analogues (), which are thermally robust .
- Hydrolytic Sensitivity : The ethoxy group is susceptible to hydrolysis in acidic conditions, contrasting with fluoroethoxy derivatives (), where the C-F bond resists cleavage .
Biological Activity
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The structure includes an amino group, an ethoxy group, and a formyl group attached to a pyridine ring, which enhances its potential for interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer and other tumor cell lines .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to mitigate neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves inhibition of acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of AChE, which plays a role in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, providing therapeutic benefits in neurodegenerative conditions .
- Cellular Interaction : It binds to various receptors and enzymes, altering their activity and leading to downstream effects that can promote apoptosis in cancer cells or protect neurons from excitotoxic damage .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents like Doxorubicin, indicating superior potency .
Case Study 2: Neuroprotection Against Aβ Toxicity
In an experimental model simulating Alzheimer's disease, the compound demonstrated the ability to prevent neuronal death induced by Aβ. It reduced the release of excitatory neurotransmitters and inhibited glial activation, highlighting its potential as a multi-target drug for neuroprotection .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile, and what factors influence reaction yields?
Answer: The compound is typically synthesized via condensation reactions involving α,β-unsaturated ketones and malononitrile derivatives, as observed in structurally similar nicotinonitriles . Key factors affecting yields include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DME) enhance reaction efficiency by stabilizing intermediates.
- Catalyst optimization : Alkali metal alkoxides (e.g., sodium methoxide) improve cyclization kinetics .
- Temperature control : Reactions are often conducted at room temperature to prevent side reactions like hydrolysis of the formyl or cyano groups.
- Purification methods : Column chromatography or recrystallization from methanol/ethanol is critical to isolate high-purity products .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?
Answer:
- ¹H/¹³C NMR :
- IR spectroscopy :
Q. What are the primary challenges in maintaining compound stability during storage?
Answer:
- Moisture sensitivity : The formyl and cyano groups are prone to hydrolysis. Store under inert gas (N₂/Ar) in sealed containers with desiccants .
- Light sensitivity : UV exposure can degrade the phenyl and amino groups. Use amber glassware and store in dark conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in nicotinonitrile derivatives?
Answer:
- Crystal growth : Slow evaporation of a saturated solution in methanol/ethanol yields diffraction-quality crystals .
- Hydrogen bonding analysis : Intermolecular N–H⋯N and C–H⋯π interactions stabilize the crystal lattice, as seen in related 4-phenylnicotinonitriles. These interactions can explain deviations in dihedral angles between aromatic rings .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to identify discrepancies caused by packing forces .
Q. What methodological approaches are recommended for analyzing fluorescence properties in nicotinonitrile derivatives?
Answer:
- Fluorescence quenching studies : Use Stern-Volmer plots to quantify interactions with biomolecules (e.g., DNA) or metal ions.
- Solvatochromism assays : Test emission spectra in solvents of varying polarity to assess intramolecular charge transfer (ICT) behavior .
- Time-resolved fluorescence : Measure decay lifetimes to distinguish static vs. dynamic quenching mechanisms .
Q. How should researchers address contradictory data in the bioactivity profiles of nicotinonitrile derivatives?
Answer:
- Mechanistic validation : Use molecular docking to confirm target binding affinity discrepancies (e.g., kinase vs. protease selectivity) .
- Dose-response reevaluation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects .
- Metabolite profiling : LC-MS/MS can detect degradation products that may contribute to off-target effects .
Q. What strategies optimize regioselectivity in functionalizing the nicotinonitrile core?
Answer:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR studies : Correlate electronic parameters (e.g., Hammett σ constants) with antimicrobial/antitumor activity to predict optimal substituents .
- Molecular dynamics simulations : Simulate binding stability in physiological conditions (e.g., pH 7.4, 310 K) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
Q. What experimental controls are critical when studying the compound’s antiproliferative activity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
